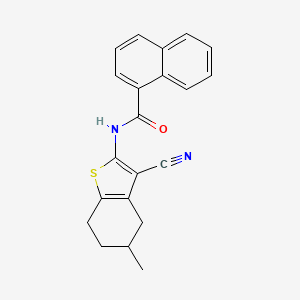

N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)naphthalene-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)naphthalene-1-carboxamide” is a complex organic compound. It belongs to the class of aromatic amides and heteroarenes . Thiophene and its substituted derivatives, which this compound is a part of, are very important class of heterocyclic compounds with interesting applications in the field of medicinal chemistry .

Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. The presence of a cyano group, a benzothiophen group, and a carboxamide group contribute to its unique properties .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, compounds with similar structures have been studied for their reactivity. For example, some compounds with a benzothiophen group have been found to exhibit an inhibitory effect on bacterial DNA helicases, nucleases, or helicase-nuclease enzyme complexes .Applications De Recherche Scientifique

Colorimetric Sensing of Fluoride Anions

A study by Younes et al. (2020) explored derivatives of benzamide, including compounds structurally related to N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)naphthalene-1-carboxamide, for colorimetric sensing of fluoride ions. They found that these compounds exhibit significant color changes in the presence of fluoride anions, which can be observed with the naked eye. This attribute was attributed to a deprotonation-enhanced intramolecular charge transfer mechanism, making these compounds potential candidates for the development of fluoride ion sensors in environmental and health-related applications (Younes et al., 2020).

Fluorescent Film for Aniline Vapor Detection

Fan et al. (2016) modified naphthalene diimide (NDI) to produce a fluorescent film capable of detecting aniline vapor. The derivatization resulted in a compound with excellent compatibility with organic solvents and superior self-assembly properties. This compound's ability to form gels and its subsequent application in creating a fluorescent film demonstrates its potential in developing sensitive and selective sensors for volatile organic compounds (Fan et al., 2016).

Anticancer Activity

Research by Salahuddin et al. (2014) involved the synthesis and evaluation of benzimidazole derivatives, closely related to the core structure of interest, for their anticancer properties. Their findings indicated potential activity against breast cancer cell lines, suggesting that modifications of the naphthalene-1-carboxamide structure could yield compounds with significant therapeutic benefits against cancer (Salahuddin et al., 2014).

Antimycobacterial Activity

Goněc et al. (2016) prepared and characterized derivatives of N-(alkoxyphenyl)-2-hydroxynaphthalene-1-carboxamides for their antimycobacterial activity. Their study revealed that some compounds exhibited activity comparable to or higher than rifampicin against various Mycobacterium strains. This highlights the potential of naphthalene-1-carboxamide derivatives as candidates for developing new antimycobacterial agents (Goněc et al., 2016).

Chemosensors for Transition Metal Ions

Gosavi-Mirkute et al. (2017) synthesized and characterized naphthalene-1,4-dione derivatives as chemosensors for transition metal ions. These compounds demonstrated remarkable selectivity towards Cu2+ ions, with significant changes in color upon complexation. Such properties suggest their utility in developing sensors for detecting and monitoring transition metal ions in various environmental and biological contexts (Gosavi-Mirkute et al., 2017).

Orientations Futures

Mécanisme D'action

Target of Action

The primary target of N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)naphthalene-1-carboxamide is the JNK2 and JNK3 kinases . These kinases play a crucial role in cellular signaling pathways, particularly those involved in stress responses.

Mode of Action

N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)naphthalene-1-carboxamide interacts with its targets, the JNK2 and JNK3 kinases, by forming a unique binding mode. The 3-cyano substituent forms an H-bond acceptor interaction with the hinge region of the ATP-binding site . This interaction inhibits the activity of the kinases, thereby affecting the signaling pathways they are involved in.

Biochemical Pathways

The inhibition of JNK2 and JNK3 kinases by N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)naphthalene-1-carboxamide affects various biochemical pathways. These kinases are part of the MAPK signaling pathway, which regulates a variety of cellular activities including gene expression, mitosis, differentiation, and cell survival/apoptosis .

Result of Action

The molecular and cellular effects of N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)naphthalene-1-carboxamide’s action are primarily due to the inhibition of JNK2 and JNK3 kinases. This inhibition disrupts the MAPK signaling pathway, leading to alterations in gene expression, mitosis, differentiation, and cell survival/apoptosis .

Propriétés

IUPAC Name |

N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)naphthalene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2OS/c1-13-9-10-19-17(11-13)18(12-22)21(25-19)23-20(24)16-8-4-6-14-5-2-3-7-15(14)16/h2-8,13H,9-11H2,1H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVYMBOMENTWZLU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=CC4=CC=CC=C43)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(p-tolyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B2718925.png)

![N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]thiophene-2-carboxamide](/img/structure/B2718927.png)

![2-chloro-N-{1-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}benzamide](/img/structure/B2718930.png)

![N-(4-ethylphenyl)-2-[4-(3-fluoro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2718933.png)

![3-[2-[4-(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)piperidin-1-yl]-2-oxoethyl]-6-methyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2718939.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[1-(4-methoxyphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2718943.png)